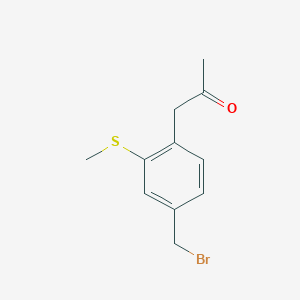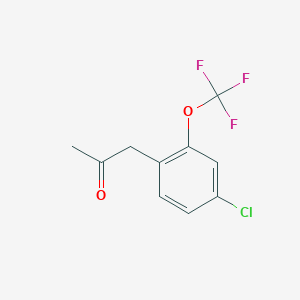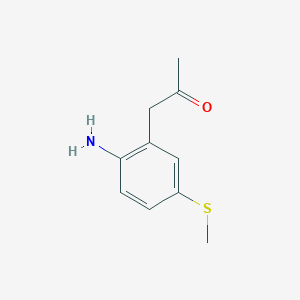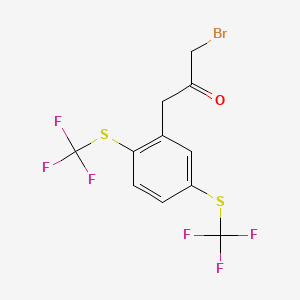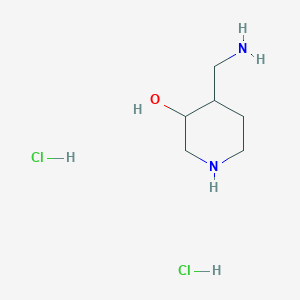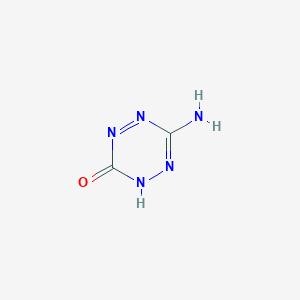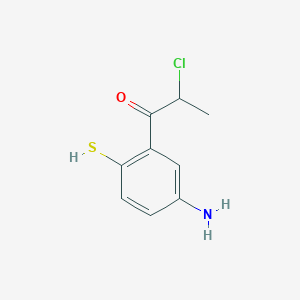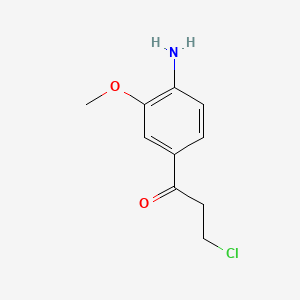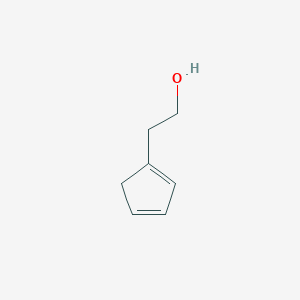
Cyclopentadieneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadieneethanol is an organic compound that features a cyclopentadiene ring bonded to an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentadieneethanol can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethylene oxide in the presence of a catalyst. This reaction typically occurs under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic hydrogenation of cyclopentadiene followed by the addition of ethanol. This method is favored due to its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadieneethanol undergoes various chemical reactions, including:
Oxidation: When exposed to oxidizing agents, this compound can be converted into cyclopentadienone derivatives.
Reduction: Reduction reactions typically yield cyclopentane derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acid chlorides are commonly employed.
Major Products:
Oxidation: Cyclopentadienone derivatives.
Reduction: Cyclopentane derivatives.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Cyclopentadieneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various cyclopentadienyl complexes, which are important in organometallic chemistry.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of cyclopentadieneethanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its reactive functional groups.
Comparaison Avec Des Composés Similaires
Cyclopentadieneethanol can be compared with other cyclopentadiene derivatives such as:
Cyclopentadiene: A simpler compound without the ethanol group, primarily used in the synthesis of cyclopentadienyl complexes.
Cyclopentadienone: An oxidized form of cyclopentadiene, used in various organic synthesis reactions.
Cyclopentadienyl anion: A negatively charged ion used as a ligand in organometallic chemistry.
Uniqueness: this compound’s uniqueness lies in its combination of the cyclopentadiene ring and the ethanol group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
51134-16-8 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
2-cyclopenta-1,3-dien-1-ylethanol |
InChI |
InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1-3,8H,4-6H2 |
Clé InChI |
MRILXPBRLYBPDT-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


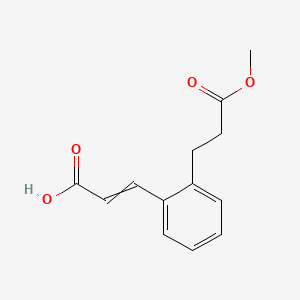
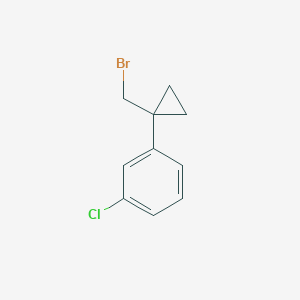
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
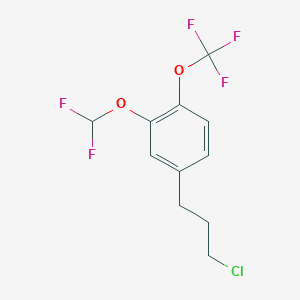
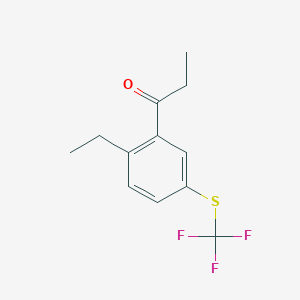
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
